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Application Notes
Tizanidine is a centrally acting α2-adrenergic agonist widely used in the management of muscle

spasticity associated with conditions such as multiple sclerosis, spinal cord injury, and stroke.

[1][2] Its primary mechanism of action involves the modulation of spinal cord circuitry, making it

a valuable pharmacological tool for in-vivo electrophysiological studies of motor neuron

excitability and reflex pathways.

Mechanism of Action:

Tizanidine reduces spasticity by increasing presynaptic inhibition of motor neurons.[3][4] It

binds to α2-adrenergic receptors located on the presynaptic terminals of spinal interneurons.[5]

This activation inhibits the release of excitatory amino acids, such as glutamate and aspartate,

which in turn reduces the facilitation of spinal motor neurons.[2] The effects of tizanidine are

most pronounced on polysynaptic pathways within the spinal cord.[4][5]

Electrophysiological studies in humans have demonstrated that tizanidine reinforces both

presynaptic and postsynaptic inhibition.[6] Specifically, it enhances presynaptic inhibition of Ia

afferents, as well as Ia reciprocal and Ib nonreciprocal postsynaptic inhibition.[6] This broad

spectrum of activity on spinal inhibitory circuits underlies its efficacy in reducing both hypertonia

(increased muscle tone) and hyperreflexia (brisk tendon jerks).[6] Unlike some other muscle
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relaxants, tizanidine's antispastic effects are often achieved without a significant reduction in

muscle strength, which is a considerable clinical advantage.[1][7]
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Tizanidine's presynaptic inhibitory mechanism on a motor neuron.
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General workflow for clinical electrophysiological studies.
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Logical relationships of tizanidine's electrophysiological effects.

Data Presentation
Table 1: Clinical and Electrophysiological Efficacy in
Human Spasticity
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Parameter
Baseline
(Mean ± SD)

Post-
Tizanidine
(Mean ± SD)

Change p-value Reference

Acquired

Brain Injury

Study

Meythaler et

al., 2001[8]

Lower

Extremity

Ashworth

Score

2.3 ± 1.4 1.7 ± 1.1 -0.6 < 0.0001

Upper

Extremity

Ashworth

Score

1.9 ± 1.1 1.5 ± 0.9 -0.4 < 0.0001

Lower

Extremity

Spasm Score

1.0 ± 0.9 0.5 ± 0.8 -0.5 0.0464

Chronic

Stroke Study

Gelber et al.,

2002[1]

Upper

Extremity

Ashworth

Score

(Not

specified)

(Not

specified)
-2.80 ± 0.47 < 0.0001

Average

Daily Dose at

Week 16

N/A 20.2 ± 1.3 mg N/A N/A

Post-Stroke

Hemiparesis

Study

Milanov,

2001[9]

H-Reflex / M-

Response

Ratio

0.41 ± 0.12 0.29 ± 0.09 -0.12 < 0.01
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F-Wave

Persistence

(%)

89.2 ± 11.4 75.2 ± 15.1 -14.0 < 0.01

Presynaptic

Inhibition

(Hvibr/Hmax)

0.61 ± 0.15 0.45 ± 0.11 -0.16 < 0.01

Table 2: Effects on Stretch Reflex in Animal Models

Animal Model Administration Dose
Effect on
Stretch Reflex
Activity (SRA)

Reference

Rat (Spinal

Ischemia)
Systemic (i.p.) 1 mg/kg

Potent

suppression of

EMG activity and

ankle resistance

during

dorsiflexion.

Marsala et al.,

2011[10][11]

Rat (Spinal

Ischemia)
Intrathecal (IT) 10 µg or 50 µg

Significant

suppression of

SRA.

Marsala et al.,

2011[11][12]

Experimental Protocols
Protocol 1: Assessment of H-Reflex and Presynaptic
Inhibition
Objective: To measure the effect of tizanidine on α-motor neuron excitability via the Hoffmann

(H) reflex and to quantify changes in presynaptic inhibition. This protocol is adapted from

methodologies described by Milanov (2001).[9][13]

Materials:

Electromyography (EMG) machine with amplifier and stimulator.
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Surface EMG electrodes (recording, reference, ground).

Constant-current electrical stimulator.

Mechanical vibrator (for presynaptic inhibition assessment).

Tizanidine (oral administration, e.g., 4-8 mg).

Procedure:

Patient Preparation: The subject lies in a prone position with their foot comfortably extending

over the edge of the examination table.

Electrode Placement (Soleus Muscle):

Place the active recording electrode over the belly of the soleus muscle.

Place the reference electrode on the Achilles tendon.

Place the ground electrode on the calf, between the stimulating and recording sites.

H-Reflex Elicitation:

Stimulate the tibial nerve in the popliteal fossa using a monopolar electrode. Use

rectangular pulses of 1 ms duration.

Begin with a low stimulus intensity and gradually increase it to map the full recruitment

curve for the H-reflex and the motor (M) response.

Determine the maximum H-reflex amplitude (Hmax) and the maximum M-response

amplitude (Mmax). The Hmax/Mmax ratio serves as a key indicator of the excitable α-

motor neuron pool.

Presynaptic Inhibition Assessment (Vibratory Inhibition):

Set the stimulator to an intensity that elicits an H-reflex amplitude of 50% of Hmax.

Apply mechanical vibration (e.g., 100 Hz) to the Achilles tendon for 1 minute.
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During the last 5 seconds of vibration, elicit the H-reflex again. This is the vibrated H-reflex

(Hvibr).

Calculate the ratio Hvibr/Hmax. A decrease in this ratio indicates an increase in

presynaptic inhibition.

Tizanidine Administration and Follow-up:

Administer a single oral dose of tizanidine.

Repeat the H-reflex and vibratory inhibition measurements at timed intervals post-

administration (e.g., 1, 2, and 4 hours) to assess the drug's peak effect and duration of

action.

Data Analysis:

Compare the Hmax/Mmax ratio before and after tizanidine administration. A significant

decrease suggests reduced motor neuron excitability.

Compare the Hvibr/Hmax ratio before and after treatment. A significant decrease indicates

that tizanidine enhances presynaptic inhibition.

Protocol 2: Assessment of Alpha Motor Neuron
Excitability via F-Wave
Objective: To evaluate the excitability of the entire motor pathway, including the proximal

segment and the motor neuron cell body, using F-wave analysis. This protocol is based on

methodologies described by Milanov (2001) and general F-wave principles.[9][14]

Materials:

EMG machine with amplifier and stimulator.

Surface EMG electrodes.

Constant-current electrical stimulator.

Procedure:
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Patient Preparation: The subject is seated or lying comfortably with the limb to be tested

relaxed.

Electrode Placement (e.g., Abductor Pollicis Brevis):

Place the active recording electrode over the muscle belly.

Place the reference electrode on the tendon of the muscle.

Place the ground electrode on the hand or forearm.

F-Wave Elicitation:

Stimulate the corresponding nerve (e.g., median nerve at the wrist) with supramaximal

intensity (typically 20-30% above the intensity needed for Mmax).

Deliver a series of at least 10-20 stimuli to elicit multiple F-waves, which are small,

variable motor responses that follow the direct M-response.

Tizanidine Administration and Follow-up:

Administer a single oral dose of tizanidine.

Repeat the F-wave measurements at timed intervals post-administration.

Data Analysis:

F-wave Persistence: Calculate the percentage of stimuli that elicit an F-wave. A decrease in

persistence suggests a reduction in motor neuron excitability.

F-wave Latency: Measure the minimal latency of the recorded F-waves. While less likely to

be affected by tizanidine than persistence, significant changes could indicate effects on

nerve conduction or synaptic delay.

F-wave Amplitude: Measure the mean amplitude of the F-waves. A decrease in amplitude

can also reflect reduced motor neuron excitability.

Protocol 3: Assessment of Stretch Reflex (M2 Response)
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Objective: To investigate tizanidine's effect on spinal reflex pathways, particularly those

involving group II muscle afferents, by analyzing the long-latency stretch reflex (M2 response).

This protocol is adapted from Schuurmans et al. (2009).[15]

Materials:

Servo-controlled mechanical manipulator (e.g., for wrist or ankle).

Bipolar surface EMG electrodes.

Data acquisition system to synchronize EMG and manipulator kinematics.

Procedure:

Subject Preparation: The subject is seated with their forearm fixed, holding the handle of the

wrist manipulator. The subject is instructed to maintain a constant, low-level background

torque (e.g., 1 Nm flexion torque) to ensure the target muscle is active.

EMG Electrode Placement: Place bipolar surface electrodes over the belly of the muscle of

interest (e.g., Flexor Carpi Radialis, FCR).

Stretch Application:

Apply a series of ramp-and-hold stretches using the manipulator at a fixed velocity but with

varying durations (e.g., 30, 50, 70 ms).

Randomize the stretch durations and apply them at random intervals (e.g., 3-4 seconds) to

prevent anticipation.

Baseline Recording: Record at least 10-20 trials for each stretch condition to establish a

stable baseline EMG response, which typically includes a short-latency M1 and long-latency

M2 component.

Tizanidine Administration and Follow-up:

Administer a single oral dose of tizanidine (e.g., 4 mg, a lower dose may be used to

minimize sedative effects that can interfere with maintaining background torque).[15]
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Repeat the stretch trials at timed intervals (e.g., every 20 minutes for up to 160 minutes) to

capture the full time-course of the drug's effect.

Data Analysis:

Rectify and average the EMG signals for each stretch condition, time-locked to the onset of

the stretch.

Measure the magnitude (area under the curve) of the M1 (e.g., 20-50 ms) and M2 (e.g., 55-

100 ms) responses.

Compare the M1 and M2 response magnitudes before and after tizanidine administration. A

significant depression of the M2 response with little to no effect on the M1 response would

support the hypothesis that tizanidine selectively acts on polysynaptic, likely group II afferent,

pathways.[15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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